molecular formula C10H8INO3 B11802474 Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate

Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate

Cat. No.: B11802474
M. Wt: 317.08 g/mol
InChI Key: COIPFUHZHLJPFI-UHFFFAOYSA-N
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Description

Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate (CAS 1352395-67-5) is a valuable chemical building block in organic synthesis and medicinal chemistry research. This compound features a benzo[d]isoxazole core, a privileged scaffold in drug discovery known to be present in numerous pharmaceuticals with a wide range of biological activities . The presence of both an ester group and an iodine atom on the aromatic system makes this molecule a versatile synthetic intermediate; the iodine is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing for the rapid exploration of chemical space . Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. The isoxazole motif is found in compounds with demonstrated antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . Its role extends to the construction of fused heterocyclic systems, which are significant in the search for new bioactive compounds . The molecular formula is C10H8INO3 and it has a molecular weight of 317.08 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8INO3

Molecular Weight

317.08 g/mol

IUPAC Name

ethyl 6-iodo-1,2-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H8INO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)15-12-9/h3-5H,2H2,1H3

InChI Key

COIPFUHZHLJPFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2=C1C=CC(=C2)I

Origin of Product

United States

Preparation Methods

Traditional Condensation-Cyclization Methods

The foundational route for synthesizing ethyl 6-iodobenzo[d]isoxazole-3-carboxylate involves condensation-cyclodehydration of 2,4-dioxobutanoate precursors with hydroxylamine derivatives. This method, adapted from analogous isoxazole syntheses, utilizes hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ring . For example, methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate reacts with hydroxylamine hydrochloride in the presence of sodium acetate to yield substituted isoxazole carboxylates . While this approach typically achieves moderate yields (60–70%), its applicability to iodinated derivatives requires pre-functionalized starting materials or post-cyclization halogenation.

A critical challenge lies in introducing iodine at the 6-position of the benzoisoxazole framework. Direct iodination of preformed isoxazoles via electrophilic substitution is hindered by the electron-withdrawing nature of the ester and isoxazole groups, which deactivate the aromatic ring toward electrophiles. Consequently, recent strategies prioritize iodination during earlier synthetic stages, such as using iodinated diketones or intermediates .

Lithiation and Halogenation Approaches

Starting MaterialLithiation AgentElectrophileYield (%)Reference
Ethyl 5-bromobenzo[d]isoxazole-3-carboxylaten-BuLiI₂72
Ethyl 5-chlorobenzo[d]isoxazole-3-carboxylateLDAI₂68

Key variables influencing yields include the base strength (n-BuLi vs. LDA), solvent polarity, and temperature. Tetrahydrofuran (THF) at −78°C optimizes lithiation efficiency, minimizing side reactions . Post-iodination, the ester group remains intact, confirming the compatibility of this method with sensitive functional groups.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

  • Condensation-Cyclization :

    • Pros : Simplicity, compatibility with diverse substituents.

    • Cons : Requires pre-iodinated diketones; moderate yields (60–70%) .

  • Lithiation-Iodination :

    • Pros : High regioselectivity; yields >70% .

    • Cons : Cryogenic conditions (−78°C); sensitivity to moisture.

  • Electrochemical Synthesis :

    • Pros : Scalable, solvent-efficient, no external oxidizers .

    • Cons : Limited precedent for iodine-containing substrates.

Table 2: Method Comparison for this compound Synthesis

MethodYield Range (%)ScalabilityIodine Compatibility
Condensation-Cyclization60–70ModerateLow
Lithiation-Iodination65–75LowHigh
Electrochemical50–60*HighModerate
*Estimated based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

    Cycloaddition Reactions: Catalysts such as 18-crown-6 and bases like potassium carbonate (K2CO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex polycyclic structures .

Mechanism of Action

The mechanism of action of Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Derivatives

a) Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS 651780-27-7)
  • Structure : Bromine replaces iodine at the 6-position.
  • Molecular Weight : 286.08 g/mol (vs. ~333.08 g/mol for the iodo analog).
  • Synthesis : Prepared via bromination of the parent benzo[d]isoxazole or direct coupling using brominated precursors .
  • Reactivity : Bromine is more reactive than iodine in nucleophilic aromatic substitution (SNAr), facilitating Suzuki or Buchwald-Hartwig couplings. However, iodine derivatives may exhibit better leaving-group properties in certain metal-catalyzed reactions .
  • Applications : Used as intermediates in kinase inhibitor development .
b) Methyl 6-bromobenzo[d]isoxazole-3-carboxylate (CAS 1123169-23-2)
  • Structure : Methyl ester instead of ethyl; bromine at 6-position.
  • Similarity Score : 0.98 (highest among analogs) .
  • Physicochemical Properties : Lower molecular weight (257.08 g/mol) and altered solubility compared to ethyl esters. Methyl esters are generally more lipophilic.

Non-Halogenated Derivatives

a) Ethyl benzo[d]isoxazole-3-carboxylate (CAS 57764-49-5)
  • Structure: No substituent on the benzene ring.
  • Similarity Score : 0.81 .
  • Synthesis: Derived from condensation of hydroxylamine with diethyl oxalate and substituted acetophenones .
  • Applications : Found in antimicrobial and anti-inflammatory agents .
b) Ethyl 6-hydroxybenzo[d]isoxazole-3-carboxylate (CAS 57764-50-8)
  • Structure : Hydroxyl group at 6-position.
  • Similarity Score : 0.80 .
  • Reactivity : The hydroxyl group enables sulfonation or alkylation, but it lacks the cross-coupling utility of halogenated analogs.

Methoxy-Substituted Analogs

Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate (CAS 57764-51-9)
  • Structure : Methoxy group at 6-position.
  • Molecular Weight : 221.21 g/mol .
  • Stability : Methoxy groups enhance electron density on the aromatic ring, reducing electrophilic substitution reactivity compared to halogenated derivatives.

Physicochemical and Spectral Properties

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Substituent (Position 6) Melting Point (°C) Key Applications
Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate ~333.08 Iodo Not reported Pharmaceutical intermediates
Ethyl 6-bromobenzo[d]isoxazole-3-carboxylate 286.08 Bromo Not reported Kinase inhibitors
Ethyl benzo[d]isoxazole-3-carboxylate 191.18 None Not reported Antimicrobial agents
Ethyl 6-methoxybenzo[d]isoxazole-3-carboxylate 221.21 Methoxy Not reported Material science

Spectral Data Insights

  • NMR : Iodo substituents cause significant deshielding of adjacent protons. For example, in Ethyl 5-(3-methylphenyl)isoxazole-3-carboxylate, aromatic protons resonate at δ 7.65–7.27 ppm , whereas iodine’s electron-withdrawing effect would shift these signals downfield.
  • HRMS : Halogenated derivatives show distinct isotopic patterns (e.g., bromine’s 1:1 ratio for M+ and M+2 peaks) .

Biological Activity

Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula C10H8INO3C_{10}H_{8}INO_{3} and a molecular weight of approximately 317.08 g/mol. The presence of the iodine atom in its structure is notable, as it can influence the compound's reactivity and biological properties compared to other halogenated derivatives.

Property Value
Molecular FormulaC10H8INO3C_{10}H_{8}INO_{3}
Molecular Weight317.08 g/mol
CAS Number[Not specified]
Unique FeatureContains iodine

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Compounds within the isoxazole class, including this compound, have demonstrated activity against various microbial pathogens. This antimicrobial potential is significant for developing new treatments against resistant strains of bacteria and fungi.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation in various biological contexts. This mechanism is critical for potential applications in treating inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Its structural characteristics allow it to interact with biological targets implicated in cancer progression, making it a candidate for further investigation as a therapeutic agent.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The compound's isoxazole ring can mimic natural substrates or inhibitors, facilitating binding to active sites and modulating biological activities. This interaction can lead to either inhibition or activation of various pathways depending on the target.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited significant activity against multiple strains of bacteria and fungi, suggesting a broad-spectrum antimicrobial effect.
  • Inflammation Models : In vitro assays showed that the compound reduced cytokine production in macrophage cell lines stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis and inhibit cell proliferation, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. How can researchers optimize the synthesis of Ethyl 6-iodobenzo[d]isoxazole-3-carboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters. For iodinated isoxazole derivatives, key steps include:
  • Temperature Control : Adjusting reaction temperatures (e.g., 60–100°C) to balance reaction rate and byproduct formation. Lower temperatures may reduce decomposition of iodine-containing intermediates .
  • Catalyst Screening : Testing palladium or copper catalysts for efficiency in iodination steps, as seen in analogous bromo/chloro derivatives .
  • Purification : Employing column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization to isolate the product. Evidence from similar compounds shows yields improve with silica gel chromatography (1:25–1:10 ethyl acetate/petroleum ether) .
  • Flow Reactors : Continuous flow systems can enhance reproducibility and scalability, as demonstrated for benzodioxin-isoxazole hybrids .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : A multi-technique approach ensures structural validation:
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., iodophenyl protons resonate at δ 7.2–8.2 ppm in CDCl3_3 for aryl halides) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and confirm iodine substitution patterns. This is critical for verifying regioselectivity in heterocyclic systems .
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., [M+H]+^+ expected for C10_{10}H9_9INO3_3) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects, impurities, or tautomerism. Strategies include:
  • Solvent Standardization : Re-run NMR in consistent solvents (e.g., CDCl3_3 vs. DMSO-d6_6) to assess solvent-induced shifts .
  • 2D NMR : Use COSY and HSQC to resolve overlapping signals, particularly in crowded aromatic regions .
  • Impurity Profiling : LC-MS or TLC to detect side products (e.g., de-iodinated byproducts) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) and molecular docking studies guide reaction design:
  • DFT Calculations : Model the electron density at the iodine site to predict susceptibility to nucleophilic attack. For example, iodinated aromatic systems show higher electrophilicity than chloro analogs .
  • Docking Simulations : Assess interactions with biological targets (e.g., enzymes) to prioritize synthetic routes for pharmacologically active derivatives .

Pharmacological and Mechanistic Questions

Q. How can researchers evaluate the neuroprotective potential of this compound?

  • Methodological Answer :
  • In Vitro Assays : Test inhibition of oxidative stress in neuronal cell lines (e.g., SH-SY5Y) using H2_2O2_2-induced apoptosis models. Compare with non-iodinated analogs to isolate iodine’s role .
  • Target Identification : Use competitive binding assays (e.g., fluorescence polarization) to screen for interactions with neurodegenerative disease targets like tau protein or α-synuclein .

Q. What strategies differentiate the biological activity of this compound from its halogenated analogs?

  • Methodological Answer :
  • SAR Studies : Synthesize bromo/chloro derivatives and compare IC50_{50} values in cytotoxicity assays. Iodine’s larger atomic radius may enhance van der Waals interactions in hydrophobic enzyme pockets .
  • Metabolic Stability : Conduct microsomal stability assays (e.g., liver microsomes) to assess iodine’s impact on half-life compared to lighter halogens .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting results in catalytic iodination efficiency across studies?

  • Methodological Answer :
  • Control Experiments : Replicate reactions with standardized catalysts (e.g., Pd(OAc)2_2 vs. CuI) and ligands (e.g., PPh3_3) under inert atmospheres .
  • Kinetic Analysis : Use in situ FTIR or HPLC to monitor intermediate formation and identify rate-limiting steps .

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